(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
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Overview
Description
(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that features a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a diamine with a diketone, followed by cyclization and reduction steps to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Triazolo[4,5-c]pyridines: Another class of heterocycles with potential therapeutic applications.
Uniqueness
(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one stands out due to its specific stereochemistry and the presence of dimethyl groups, which may enhance its stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(8aS)-7,7-dimethyl-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C9H16N2O/c1-9(2)3-7-4-10-8(12)5-11(7)6-9/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
SRJSIBBTFOUUPT-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(C[C@H]2CNC(=O)CN2C1)C |
Canonical SMILES |
CC1(CC2CNC(=O)CN2C1)C |
Origin of Product |
United States |
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